molecular formula C25H14ClN7Na4O13S4 B13810198 Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate CAS No. 70210-18-3

Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate

Cat. No.: B13810198
CAS No.: 70210-18-3
M. Wt: 876.1 g/mol
InChI Key: RUQXOAJQMVMBDP-UHFFFAOYSA-J
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Description

Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate involves multiple steps. The process typically starts with the diazotization of 1-hydroxy-4-sulphonato-2-naphthylamine, followed by coupling with 4-sulphonatophenylamine. The resulting azo compound is then reacted with 4-chloro-6-aminotriazine under controlled conditions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reactant concentrations, are meticulously controlled to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various sulfonated and aminated derivatives, which can have different applications depending on their chemical properties .

Scientific Research Applications

Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonate groups enhance the compound’s solubility and stability in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 2-{[4-({4-[(6-anilino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl]-1-naphthyl}diazenyl)-6-sulfonato-1-naphthyl]diazenyl}-1,4-benzenedisulfonate
  • Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate

Uniqueness

Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate is unique due to its specific combination of azo and triazine groups, which confer distinct chemical properties and reactivity. Its high solubility and stability make it particularly valuable in industrial applications .

Properties

CAS No.

70210-18-3

Molecular Formula

C25H14ClN7Na4O13S4

Molecular Weight

876.1 g/mol

IUPAC Name

tetrasodium;2-[[4-chloro-6-[3-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate

InChI

InChI=1S/C25H18ClN7O13S4.4Na/c26-23-29-24(31-25(30-23)28-16-10-13(47(35,36)37)6-8-19(16)48(38,39)40)27-12-5-7-20(49(41,42)43)17(9-12)32-33-18-11-21(50(44,45)46)14-3-1-2-4-15(14)22(18)34;;;;/h1-11,34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H2,27,28,29,30,31);;;;/q;4*+1/p-4

InChI Key

RUQXOAJQMVMBDP-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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